molecular formula C18H15NO2S2 B2817262 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797614-18-6

2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2817262
CAS RN: 1797614-18-6
M. Wt: 341.44
InChI Key: BZCZYXNJFPJRMV-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Crystal Structure Analysis

The compound's structural characteristics have been a subject of investigation, as demonstrated by a study where a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide, was synthesized. This study provided insights into the compound's crystallization and its stabilization by various hydrogen bonds and π···π interactions, laying the groundwork for understanding the structural nuances of similar compounds (Sharma et al., 2016).

Synthetic Applications and Methodologies

In the field of synthetic chemistry, methodologies for labeling and transforming compounds containing thiophene units have been developed. For instance, a method for ^14C-labeling of N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide was elaborated, showcasing a key synthetic route involving thiophene derivatives (Saemian et al., 2012). Additionally, studies on the Vilsmeier-Haack reaction have facilitated the formation of heterocyclic compounds from benzocycloheptenones, further emphasizing the versatility of thiophene-containing molecules in organic synthesis (Peesapati & Anuradha, 2000).

Chromoionophore Synthesis and Characterization

Research into the synthesis and characterization of thiourea derivatives, such as compounds containing benzamide and thiophene units, has been conducted. These studies have explored their potential as chromoionophores, highlighting their absorption and spectral properties which could be of interest for sensor development (Journals et al., 2013).

Stability and Reactivity Studies

The stability and reactivity of thiophene derivatives, including benzamide analogs, have been a topic of investigation, focusing on their behavior in various chemical reactions and the potential for generating new compounds with desirable properties (Dickinson & Iddon, 1971).

Anticancer Activity Research

A notable area of application involves the evaluation of thiophene-benzamide derivatives for their anticancer activities. Compounds have been synthesized and assessed against various cancer cell lines, indicating the potential therapeutic benefits of these molecules (Ravinaik et al., 2021).

Mechanism of Action

Thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based compounds have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-12-4-2-3-5-15(12)18(21)19-10-14-6-7-16(23-14)17(20)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZYXNJFPJRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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